Cas no 1805193-93-4 (Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate)

Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate structure
1805193-93-4 structure
商品名:Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate
CAS番号:1805193-93-4
MF:C9H7BrF2INO2
メガワット:405.962661027908
CID:4895213

Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate
    • インチ: 1S/C9H7BrF2INO2/c1-16-9(15)5-2-4(3-10)14-7(6(5)13)8(11)12/h2,8H,3H2,1H3
    • InChIKey: IJBCIMJNYFKPHI-UHFFFAOYSA-N
    • ほほえんだ: IC1C(C(F)F)=NC(CBr)=CC=1C(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 258
  • トポロジー分子極性表面積: 39.2
  • 疎水性パラメータ計算基準値(XlogP): 2.6

Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029020629-250mg
Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate
1805193-93-4 95%
250mg
$940.80 2022-04-01
Alichem
A029020629-1g
Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate
1805193-93-4 95%
1g
$2,779.20 2022-04-01
Alichem
A029020629-500mg
Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate
1805193-93-4 95%
500mg
$1,769.25 2022-04-01

Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate 関連文献

Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylateに関する追加情報

Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate (CAS No. 1805193-93-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate (CAS No. 1805193-93-4) is a highly functionalized heterocyclic compound that has garnered significant attention in the pharmaceutical and chemical research communities due to its unique structural features and broad applicability in synthetic chemistry. This compound, characterized by its pyridine core adorned with bromomethyl, difluoromethyl, and iodo substituents, serves as a crucial intermediate in the development of novel therapeutic agents.

The molecular structure of Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate imparts it with a high degree of reactivity, making it an invaluable building block for constructing complex molecular architectures. The presence of multiple reactive sites—specifically the bromomethyl group, the difluoromethyl moiety, and the iodo atom—allows for diverse synthetic transformations, including nucleophilic substitution, cross-coupling reactions, and functional group interconversions. These attributes have positioned this compound as a cornerstone in the synthesis of bioactive molecules targeting various disease pathways.

In recent years, the pharmaceutical industry has witnessed a surge in the development of small-molecule inhibitors designed to modulate enzyme activity and receptor binding. Among these targets, kinases and other protein kinases have been extensively studied due to their pivotal roles in cellular signaling pathways associated with cancer, inflammation, and metabolic disorders. The structural motifs present in Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate align well with the requirements for kinase inhibition, making it a promising precursor for designing potent and selective kinase inhibitors.

One of the most compelling applications of this compound is in the synthesis of kinase inhibitors featuring pyridine-based scaffolds. For instance, recent studies have demonstrated that derivatives of Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate can be readily modified to incorporate pharmacophores that interact with key residues in kinase active sites. The bromomethyl group facilitates the introduction of amine or thiol functionalities via nucleophilic addition reactions, while the iodo atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These transformations enable the construction of complex heterocyclic systems with enhanced binding affinity and selectivity.

The incorporation of a difluoromethyl group into the pyridine core is particularly noteworthy, as this moiety has been extensively employed in medicinal chemistry to improve metabolic stability, binding affinity, and oral bioavailability of drug candidates. The electron-withdrawing nature of the difluoromethyl group can modulate electronic properties at adjacent reactive sites, influencing both reactivity and binding interactions. This feature has been exploited in several high-throughput screening campaigns aimed at identifying novel kinase inhibitors with improved pharmacokinetic profiles.

Furthermore, the versatility of Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate extends beyond kinase inhibition. Its structural framework is amenable to modifications that yield compounds with potential activity against other therapeutic targets, including G protein-coupled receptors (GPCRs), ion channels, and DNA-dependent protein kinases. For example, recent research has explored the use of this intermediate in designing biased agonists for GPCRs, where structural modifications can fine-tune signaling outcomes by selectively engaging specific G protein subtypes.

The synthesis of Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate itself represents an intriguing challenge for synthetic chemists due to its complex functionalization. While classical methods involving halogen exchange and metal-mediated coupling reactions have been reported, recent advances in transition-metal catalysis have provided more efficient and scalable routes to this intermediate. For instance, palladium-catalyzed borylation followed by Suzuki-Miyaura coupling has emerged as a powerful strategy for constructing pyridine derivatives with precise regiocontrol over functional group placement.

The growing interest in this compound has also spurred innovation in its application within fragment-based drug discovery programs. By leveraging computational modeling and high-throughput screening techniques, researchers have identified fragment-sized analogs derived from Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate that exhibit promising interactions with biological targets. These fragment hits can then be expanded into lead compounds through iterative optimization cycles involving library synthesis and structure-activity relationship (SAR) studies.

In conclusion, Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate (CAS No. 1805193-93-4) represents a multifaceted intermediate with significant potential in modern pharmaceutical synthesis. Its unique structural features enable diverse synthetic transformations that are critical for developing novel therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation for years to come.

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